molecular formula C12H21NO4S B1598166 (1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate CAS No. 887352-28-5

(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate

Cat. No. B1598166
M. Wt: 275.37 g/mol
InChI Key: HKGUPHQKSUFHMO-UHFFFAOYSA-N
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Description

(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is a chemical compound with the following properties:




Synthesis Analysis

The synthesis of this compound involves the acetylation of a tetramethylpyrrole derivative followed by reaction with methanesulfonic acid. Detailed synthetic pathways and conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of (1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate consists of an acetyl group attached to a tetramethylpyrrole ring, which is further linked to a methanesulfonate moiety. The three-dimensional arrangement of atoms plays a crucial role in its reactivity and biological activity.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Investigating its reactivity with different nucleophiles and electrophiles is essential for understanding its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Information on the melting point is crucial for handling and purification.

  • Solubility : Understanding its solubility in different solvents aids in formulation and delivery.

  • Stability : Investigating its stability under various conditions (temperature, pH, light) is essential.

  • Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its structure.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is vital for safe handling.

  • Storage : Proper storage conditions (temperature, moisture) prevent degradation.

  • Handling Precautions : Use appropriate protective equipment during synthesis and handling.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or biochemical probe.

  • Derivatives : Synthesize analogs to study structure-activity relationships.

  • Applications : Investigate its use in organic synthesis or material science.


1: Source


properties

IUPAC Name

(1-acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGUPHQKSUFHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393390
Record name (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate

CAS RN

887352-28-5
Record name (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate
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